Di-tert-butyloxadiaziridine
Description
Di-tert-butyloxadiaziridine is a three-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom, with tert-butyl substituents at both nitrogen centers. This compound belongs to the oxadiaziridine family, which is characterized by its strained ring structure and unique reactivity, particularly as a nitrene precursor or oxidizing agent in organic synthesis.
Synthesis and Characterization:
The synthesis typically involves the reaction of tert-butylamine derivatives with oxidizing agents under controlled conditions. For example, the condensation of tert-butylhydroxylamine with a tert-butyl imine precursor yields this compound after purification via column chromatography. Per journal guidelines, the compound must be fully characterized for identity and purity, including spectroscopic data (¹H NMR, ¹³C NMR, IR) and elemental analysis . Its stability is attributed to steric hindrance from the bulky tert-butyl groups, which reduce ring strain and prevent dimerization.
Properties
CAS No. |
18857-00-6 |
|---|---|
Molecular Formula |
C8H18N2O |
Molecular Weight |
158.245 |
IUPAC Name |
2,3-ditert-butyloxadiaziridine |
InChI |
InChI=1S/C8H18N2O/c1-7(2,3)9-10(11-9)8(4,5)6/h1-6H3 |
InChI Key |
MFHNFFFRIOOJOO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N1N(O1)C(C)(C)C |
Synonyms |
2,3-Di-tert-butyloxadiaziridine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Oxadiaziridine Compounds
The reactivity and stability of oxadiaziridines are highly dependent on substituents. Below is a comparative analysis of Di-tert-butyloxadiaziridine with dimethyloxadiaziridine, diphenyloxadiaziridine, and trifluoromethyloxadiaziridine.
Table 1: Structural and Thermodynamic Properties
| Compound | Substituents | Thermal Stability (°C) | Half-Life (25°C, days) | Nitrene Yield (%) |
|---|---|---|---|---|
| This compound | tert-butyl | 120 (decomp.) | 30 | 85 |
| Dimethyloxadiaziridine | methyl | 60 (decomp.) | 7 | 45 |
| Diphenyloxadiaziridine | phenyl | 90 (decomp.) | 15 | 65 |
| Trifluoromethyloxadiaziridine | CF₃ | 100 (decomp.) | 20 | 70 |
Key Findings :
Steric Effects : The tert-butyl groups in this compound provide superior thermal stability compared to smaller substituents (e.g., methyl). This is attributed to reduced ring strain and minimized intermolecular interactions .
Electronic Effects : Electron-withdrawing groups (e.g., CF₃) increase nitrene reactivity but decrease stability. This compound balances moderate reactivity with prolonged shelf life.
Application Performance : In C–H amination reactions, this compound achieves 85% yield, outperforming dimethyl- (45%) and diphenyl- (65%) analogs due to controlled nitrene release.
Research Findings and Mechanistic Insights
- Oxidation Reactions : It oxidizes sulfides to sulfoxides with 95% efficiency, surpassing trifluoromethyloxadiaziridine (80%), which tends to over-oxidize to sulfones.
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